![molecular formula C24H27N3O4 B2379479 N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 942012-87-5](/img/structure/B2379479.png)
N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
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Description
N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis Applications
- Palladium Template Promoted Asymmetric Synthesis : Organopalladium complexes containing ortho-metalated naphthalene derivatives have been used to promote asymmetric hydrophosphination reactions, resulting in chiral 1,2-diphosphine ligands. These ligands have potential applications in asymmetric synthesis and catalysis, demonstrating the utility of naphthalene derivatives in promoting regio- and stereoselectivity under mild conditions (Huang et al., 2010).
Optical and Fluorescence Applications
- Fluorescent Probes for β-Amyloid : A novel fluorescent probe for β-amyloids, synthesized from a naphthalene derivative, showed high binding affinities toward Aβ(1–40) aggregates. This research contributes to the development of tools for the molecular diagnosis of Alzheimer’s disease, showcasing the application of naphthalene derivatives in neurodegenerative disease research (Fa et al., 2015).
- Highly Selective Fluorescence Imaging : A 2-(N,N-Dimethylamino)naphthalene-based probe demonstrated significant enhancement in fluorescence upon the addition of Zn(2+), enabling high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis. This illustrates the application of naphthalene derivatives in selective fluorescence imaging and metal ion detection (Lee et al., 2015).
Synthesis and Structural Analysis
- Synthesis and Spectroscopic Properties : Studies on stilbazolium dyes with enlarged π-conjugated systems, including naphthalene derivatives, provide insights into the relationship between molecular structure and optical properties. Such research contributes to the development of materials with specific spectroscopic characteristics for various applications (Bakalska et al., 2017).
Environmental and Biochemical Applications
- Oxidation by Naphthalene Dioxygenase : The enzymatic oxidation of toluene and ethylbenzene by purified naphthalene dioxygenase illustrates the potential use of naphthalene derivatives in environmental bioremediation, highlighting their role in the biochemical transformation of pollutants (Lee & Gibson, 1996).
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-27(2)21(19-11-7-9-16-8-5-6-10-18(16)19)15-25-23(28)24(29)26-20-14-17(30-3)12-13-22(20)31-4/h5-14,21H,15H2,1-4H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMVZHNTCAUQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide |
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